Cas no 139670-02-3 (4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole)

4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 4-bromo-2,5-bis(methylthio)-
- 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole
- 139670-02-3
- EN300-27145788
-
- MDL: MFCD33031504
- Inchi: InChI=1S/C5H6BrNS3/c1-8-4-3(6)7-5(9-2)10-4/h1-2H3
- InChI Key: LQVKFJVQTAUUSI-UHFFFAOYSA-N
- SMILES: CSC1=C(N=C(S1)SC)Br
Computed Properties
- Exact Mass: 254.88468
- Monoisotopic Mass: 254.88458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 91.7Ų
Experimental Properties
- PSA: 12.89
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27145788-5g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95% | 5g |
$2360.0 | 2023-09-11 | |
Enamine | EN300-27145788-5.0g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95.0% | 5.0g |
$2360.0 | 2025-03-20 | |
Enamine | EN300-27145788-10.0g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95.0% | 10.0g |
$3500.0 | 2025-03-20 | |
Enamine | EN300-27145788-2.5g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95.0% | 2.5g |
$1594.0 | 2025-03-20 | |
Enamine | EN300-27145788-0.1g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95.0% | 0.1g |
$282.0 | 2025-03-20 | |
Enamine | EN300-27145788-1g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95% | 1g |
$813.0 | 2023-09-11 | |
Aaron | AR028ID6-100mg |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95% | 100mg |
$413.00 | 2025-02-16 | |
Aaron | AR028ID6-250mg |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95% | 250mg |
$580.00 | 2025-02-16 | |
Enamine | EN300-27145788-0.5g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95.0% | 0.5g |
$636.0 | 2025-03-20 | |
Enamine | EN300-27145788-1.0g |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
139670-02-3 | 95.0% | 1.0g |
$813.0 | 2025-03-20 |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole
Comprehensive Overview of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (CAS No. 139670-02-3)
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (CAS No. 139670-02-3) is a specialized organic compound belonging to the thiazole family, a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research. The compound's unique structure, featuring a bromine substituent and two methylsulfanyl groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, material science, and catalysis.
The molecular formula of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is C5H6BrNS3, with a molecular weight of 260.20 g/mol. Its structural features, including the thiazole core and methylsulfanyl groups, contribute to its reactivity and versatility in chemical transformations. The presence of the bromine atom offers opportunities for further functionalization through cross-coupling reactions, a topic widely searched in modern synthetic chemistry forums.
In recent years, the demand for thiazole-based compounds has surged, driven by their role in developing antimicrobial, anticancer, and anti-inflammatory agents. Users frequently search for terms like "thiazole derivatives in drug discovery" or "brominated heterocycles applications," reflecting the growing interest in this niche. 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole aligns with these trends, as its scaffold is often explored for structure-activity relationship (SAR) studies.
From a synthetic perspective, this compound is typically prepared via cyclization reactions involving bromine-containing precursors and methylsulfanyl reagents. Its purity and stability are critical for downstream applications, prompting frequent searches for "CAS 139670-02-3 synthesis optimization" or "thiazole compound storage conditions." Analytical techniques such as NMR, HPLC, and mass spectrometry are commonly employed to characterize this compound, ensuring its suitability for research and industrial use.
Beyond pharmaceuticals, 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole has potential in material science, particularly in the design of organic semiconductors and photovoltaic materials. These applications resonate with current searches for "sustainable organic electronics" and "green chemistry innovations," highlighting the compound's relevance in cutting-edge technologies. Its electron-rich structure makes it a candidate for charge transport studies, a hot topic in renewable energy research.
Safety and handling of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole are also frequently queried, with users seeking "CAS 139670-02-3 safety data" or "thiazole compound handling guidelines." While not classified as hazardous under standard regulations, proper lab practices, including the use of personal protective equipment (PPE), are recommended. This aligns with broader industry trends emphasizing laboratory safety and risk mitigation.
In summary, 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (CAS No. 139670-02-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and catalysis. Its unique structure and reactivity profile make it a subject of ongoing research, as evidenced by trending searches and academic publications. For researchers exploring heterocyclic chemistry or bioactive molecule design, this compound offers a promising avenue for innovation.
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